molecular formula C13H13N3O2 B5807551 6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione

6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione

Cat. No. B5807551
M. Wt: 243.26 g/mol
InChI Key: ZNWUQLKQBLAZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione, also known as DTID, is a heterocyclic compound that has received significant attention in the scientific community due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

Antiviral Activity

Compounds related to the chemical structure of 6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione have shown promise in in vitro studies for their antiviral properties. Derivatives of this compound have been synthesized and tested against various viruses, indicating potential use in developing new antiviral drugs .

Antitumoral Activity

Research has indicated that structural variations in compounds similar to 6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione can influence their biological properties towards antitumoral activity. These compounds have been found to inhibit tubulin polymerization, which is a promising mechanism for cancer treatment .

Antifungal and Antibacterial Properties

The triazine scaffold, which is part of the compound’s structure, is known to contribute to antifungal and antibacterial properties. This makes it a valuable candidate for the development of new treatments against fungal and bacterial infections .

Anti-Inflammatory and Analgesic Effects

Compounds with a similar structure have been associated with anti-inflammatory and analgesic effects. This suggests potential applications in the treatment of chronic inflammation and pain management .

Antioxidant Properties

The antioxidant properties of triazine derivatives make them suitable for research into diseases where oxidative stress plays a role, such as neurodegenerative disorders .

Anticancer Activity

The triazine ring system, present in the compound’s structure, has been linked to anticancer activity. This activity has been observed in human cancer and murine leukemia cell lines, indicating potential applications in cancer research .

Mechanism of Action

Target of Action

Similar compounds have been shown to target tubulin polymerization , which plays a crucial role in cell division and is a common target for antitumor drugs.

Mode of Action

Similar compounds have been shown to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis.

Result of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity . The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, which are key mechanisms in antitumor activity.

properties

IUPAC Name

6,6-dimethyl-7H-[1,3,5]triazino[2,1-a]isoquinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-13(2)7-8-5-3-4-6-9(8)10-14-11(17)15-12(18)16(10)13/h3-6H,7H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWUQLKQBLAZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NC(=O)NC(=O)N31)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-6,6-dimethyl-6,7-dihydro-4H-[1,3,5]triazino[2,1-a]isoquinolin-4-one

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